N,N-Diallylformamide
Overview
Description
N,N-Diallylformamide is an organic compound with the molecular formula C7H11NO. It is a member of the formamide family, characterized by the presence of a formyl group attached to a nitrogen atom. This compound is notable for its use in various chemical reactions and applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diallylformamide can be synthesized through the reaction of formamide with allyl halides under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
HCONH2+2CH2=CHCH2X→HCON(CH2CH=CH2)2+2HX
where X represents a halide group such as chlorine or bromine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diallylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the allyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.
Reduction: Production of N,N-diallylamine.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N,N-Diallylformamide finds applications in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: Research studies explore its potential as a precursor for biologically active compounds.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It serves as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diallylformamide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The formyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. Pathways involving the activation of the formyl group and subsequent reactions with other molecules are central to its mechanism of action.
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent with similar formamide structure but different alkyl groups.
N,N-Dimethylacetamide (DMA): Another solvent with an acetamide group instead of a formamide group.
N,N-Diethylformamide: Similar to N,N-Diallylformamide but with ethyl groups instead of allyl groups.
Uniqueness: this compound is unique due to the presence of allyl groups, which impart distinct reactivity and properties compared to other formamides. The allyl groups can participate in additional reactions such as polymerization, making it valuable in specific industrial applications.
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-5-8(7-9)6-4-2/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVRVRQWUMYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289114 | |
Record name | N,N-Diallylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18889-09-3 | |
Record name | NSC59281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diallylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diallylformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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